methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 2. The triazole ring is further functionalized with:
- A sulfanylacetate ester group at position 2.
- A formamido-linked 4-(diethylsulfamoyl)phenyl moiety at position 3.
The 1,2,4-triazole scaffold is widely utilized in medicinal and agrochemical chemistry due to its stability, hydrogen-bonding capacity, and versatility in forming π-π interactions .
Properties
IUPAC Name |
methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5S2/c1-5-23(6-2)30(26,27)14-9-7-13(8-10-14)17(25)19-11-15-20-21-18(22(15)3)29-12-16(24)28-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUVRFROEHBYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Implications
The target compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl-linked side chains. Key structural variations among analogs include:
Substituents on the triazole ring : Methyl, phenyl, or halogenated aryl groups.
Sulfamoyl/sulfonyl groups: Diethylsulfamoyl (target), dimethylsulfamoyl, or morpholinosulfonyl.
Ester/amide functionalization : Methyl ester (target), ethyl ester, or acetamide.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
(a) Electronic and Steric Effects
- Diethylsulfamoyl vs.
- Morpholinosulfonyl Group: In , the morpholine ring enhances solubility via hydrogen bonding, which may be advantageous for aqueous formulations .
(b) Functional Group Impact on Bioactivity
- Ester vs. Amide : Methyl/ethyl esters (target, ) are more lipophilic than acetamide () or carboxylic acid () derivatives, favoring passive diffusion across biological membranes .
- Fluorobenzoyl Substituent : The 4-fluorobenzoyl group in ’s compound increases metabolic stability by resisting oxidative degradation .
(c) Structural Conformation and Packing
- highlights that fluorophenyl-substituted triazoles exhibit partial non-planarity, disrupting π-π stacking and reducing crystallinity. In contrast, the target compound’s diethylsulfamoyl group may promote intermolecular interactions via sulfonyl oxygen atoms .
- Acetamide derivatives () adopt planar conformations, facilitating tight crystal packing and higher melting points .
Biological Activity
Methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex compound featuring a 1,2,4-triazole moiety, which is known for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight: 348.41 g/mol
- CAS Number: Not specified in available sources.
- Functional Groups: Contains a triazole ring, sulfamoyl group, and an acetate moiety.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant anticancer properties. A study highlighted that derivatives of triazole-thiones demonstrated efficacy against various cancer cell lines. For instance:
- Colon Carcinoma (HCT-116): IC50 values around 6.2 μM were observed for certain derivatives.
- Breast Cancer (T47D): Compounds showed IC50 values of 43.4 μM and 27.3 μM for different derivatives .
Table 1: Anticancer Activity of Related Triazole Derivatives
| Compound Name | Cancer Type | IC50 (μM) |
|---|---|---|
| Triazole A | HCT-116 | 6.2 |
| Triazole B | T47D | 27.3 |
| Triazole C | T47D | 43.4 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on related triazole compounds suggest they possess both antibacterial and antifungal properties:
- Antibacterial: Comparable activity to streptomycin against various bacterial strains.
- Antifungal: Demonstrated higher efficacy than reference antifungal agents like bifonazole .
The proposed mechanisms for the biological activity of triazole derivatives include:
- Inhibition of Enzyme Activity: Many triazoles inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membranes: Antimicrobial activity may stem from the disruption of microbial cell membranes.
Case Study 1: Synthesis and Evaluation
A study synthesized various triazole-thione derivatives and evaluated their biological activities. The results indicated that modifications to the sulfamoyl group significantly influenced anticancer efficacy.
Case Study 2: Clinical Relevance
Research involving a combinatorial library of bioregulators containing triazole structures showed promise for developing non-toxic compounds with antineoplastic activity. This highlights the potential for clinical applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
